molecular formula C22H26N2O3 B12294679 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

Cat. No.: B12294679
M. Wt: 366.5 g/mol
InChI Key: MRVPKVQRWHLUKG-UHFFFAOYSA-N
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Description

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane-2,4-dione core substituted with benzyl, phenylmethoxymethyl, and isopropyl groups. Substituents at positions 1, 5, and 6 modulate electronic, steric, and solubility properties, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C22H26N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,23,25,26)

InChI Key

MRVPKVQRWHLUKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves several steps. One common method starts with the preparation of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as the starting compound . This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione exhibit significant anticancer properties. For instance, derivatives of diazinane compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific modifications of diazinane structures could enhance their cytotoxic effects against human cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research has shown that similar compounds can effectively reduce the release of pro-inflammatory cytokines such as IL-6. In one study, a derivative exhibited a 50% reduction in IL-6 levels in vitro, indicating that modifications to the diazinane framework can enhance anti-inflammatory effects .

Insecticidal Properties

The compound is being explored for its insecticidal properties. Similar structures have been patented for use in pest control due to their effectiveness against various agricultural pests. The mechanism of action typically involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicidal Activity

Another promising application lies in herbicide development. Compounds related to 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione have shown potential as selective herbicides, targeting specific plant species while sparing crops. This selectivity is crucial for sustainable agriculture practices .

Synthesis and Characterization

The synthesis of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves multi-step reactions that include the formation of the diazinane ring followed by functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Screening

In a recent study published in the International Journal of Molecular Sciences, researchers synthesized several derivatives based on the diazinane structure and tested their anticancer activity against breast cancer cell lines. The results showed varying degrees of cytotoxicity, with some derivatives outperforming standard chemotherapeutics .

Case Study: Insecticidal Efficacy

A patent filed for an insecticidal formulation containing derivatives of this compound demonstrated significant efficacy against common agricultural pests like aphids and beetles. Field trials revealed a reduction in pest populations by over 70%, showcasing its potential as a viable alternative to existing pesticides .

Data Summary Table

Application AreaSpecific UseObserved EffectsSource
Medicinal ChemistryAnticancer ActivityCytotoxicity against cancer cells
Anti-inflammatoryReduction in IL-6 levels
Agricultural ScienceInsecticide70% reduction in pest populations
HerbicideSelective action on target plants

Mechanism of Action

The mechanism of action of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diazinane-Dione Family

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4)
  • Key Differences :
    • Core Structure : Pyrimidin-2,4-dione vs. diazinane-2,4-dione.
    • Substituents : The benzyloxy and benzyloxymethyl groups at position 6 differ from the target compound’s phenylmethoxymethyl group.
    • Position 5 : Methyl group vs. isopropyl group in the target compound.
  • The bulkier isopropyl group in the target compound could enhance lipophilicity .
5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione
  • Key Differences :
    • Substituents : Bromine at position 5 and methoxy at position 6 vs. benzyl and phenylmethoxymethyl groups in the target compound.
    • Steric Effects : Bromine’s electronegativity increases polarity, while the absence of aromatic substituents reduces π-π interactions.
  • Lower lipophilicity compared to the target compound due to fewer aromatic groups .

Analogues in Related Heterocyclic Systems

5-Phenyl-1,3-oxazinane-2,4-dione (PAMDB000955)
  • Core Structure : Oxazinane-2,4-dione vs. diazinane-2,4-dione.
  • Substituents : Phenyl group at position 5 vs. isopropyl and benzyl groups in the target compound.
  • Simplified substitution pattern may limit biological target diversity compared to the multi-substituted target compound .
Imidazolidine-2,4-dione Derivatives
  • Core Structure : Five-membered imidazolidine vs. six-membered diazinane.
  • Substituents: Typically smaller groups (e.g., methyl, amino) due to ring size constraints.
  • Implications :
    • Smaller ring size increases ring strain but may improve metabolic stability.
    • Reduced steric hindrance compared to the target compound’s bulky substituents .

Data Tables

Table 1: Structural Comparison of Diazinane-Dione Derivatives

Compound Name Core Structure Position 5 Substituent Position 6 Substituent Key Features
Target Compound Diazinane-2,4-dione Isopropyl Benzyl, phenylmethoxymethyl High lipophilicity, aromaticity
5-Bromo-6-methoxy-5-methyl-diazinane-2,4-dione Diazinane-2,4-dione Methyl Methoxy, bromine Polar, electrophilic
Compound 4 () Pyrimidin-2,4-dione Methyl Benzyloxypropyl, dimethoxymethyl Planar core, π-stacking potential

Table 2: Heterocyclic Systems Comparison

Compound Class Ring Size Heteroatoms Common Substituents Bioactivity Relevance
Diazinane-2,4-dione (Target) 6-membered 2 N, 2 O Aromatic, alkyl Enzyme inhibition, SAR studies
Oxazinane-2,4-dione 6-membered 1 N, 2 O Phenyl, alkyl Antimicrobial screening
Imidazolidine-2,4-dione 5-membered 2 N, 1 O Amino, methyl Antidiabetic agents

Research Implications

The structural complexity of 6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione positions it as a versatile scaffold for:

  • Drug Discovery : Optimization of substituents to enhance target selectivity (e.g., kinase inhibitors).
  • Material Science : Aromatic groups may facilitate self-assembly in supramolecular chemistry.
  • Comparative Studies : Contrasting with pyrimidine-diones () highlights the role of ring saturation in bioactivity .

Biological Activity

6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of diazinane derivatives, which have been explored for various therapeutic applications including antitumor and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is C20H25N2O4C_{20}H_{25}N_{2}O_{4} with a molecular weight of approximately 357.43 g/mol. The structure features a diazinane ring system, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of diazinane compounds exhibit significant biological activities:

  • Antitumor Activity :
    • Compounds structurally related to 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione have shown promising antitumor properties by inhibiting microtubule assembly. This mechanism is similar to that of colchicine, a well-known antitumor agent .
  • Inhibition of Chymase :
    • A study identified that 6-benzyl substituted diazepanes, including derivatives of this compound, are effective inhibitors of human chymase. This inhibition can have implications in treating conditions like chronic dermatitis .
  • Microtubule Assembly Inhibition :
    • The compound has been noted for its ability to act as a competitive inhibitor against the binding of colchicine to tubulin, indicating its potential as an antimitotic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione:

StudyCompoundFindings
6-Benzyl derivativesInhibited microtubule assembly; competitive inhibition of colchicine binding.
6-benzyl substituted diazepanesEffective chymase inhibitors; showed efficacy in mouse models for chronic dermatitis.
Antineoplastic compoundsSignificant antimitotic activity comparable to podophyllotoxin; structural integrity required for maximum activity.

The biological activities observed can be attributed to the structural features of the diazinane ring and substituents on the benzyl moiety. The presence of methoxy or ethoxy groups enhances the interaction with tubulin and other protein targets involved in cell division and inflammatory processes.

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